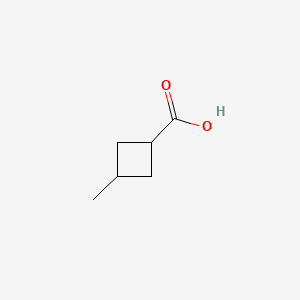

3-Methylcyclobutanecarboxylic acid

Descripción

Historical Context and Discovery

The exploration of cyclobutane carboxylic acid derivatives traces its origins to the mid-20th century when researchers began systematically investigating strained ring systems and their chemical behavior. Early foundational work published in the Journal of Organic Chemistry documented the synthesis and characterization of various methylated cyclobutane derivatives, with specific attention to their unique reactivity patterns compared to their larger ring counterparts. The Journal of the American Chemical Society, established in 1879 and serving as a premier venue for chemical research, has published numerous studies that laid the groundwork for understanding cyclobutane chemistry and its applications.

Historical research efforts focused on understanding the fundamental properties of four-membered ring systems, particularly their inherent ring strain and the resulting chemical consequences. The development of synthetic methodologies for accessing 3-methylcyclobutanecarboxylic acid and related compounds required sophisticated approaches to overcome the challenges associated with constructing and functionalizing highly strained ring systems. Early investigators recognized that the unique geometric constraints imposed by the cyclobutane framework would result in distinctive chemical properties and reactivity patterns that differed significantly from those observed in less strained cyclic systems.

The systematic study of cyclobutane derivatives gained momentum as analytical techniques advanced, allowing researchers to better characterize these compounds and understand their conformational behavior. The recognition that cyclobutane rings could undergo puckering to minimize torsional strain while maintaining their essential structural integrity opened new avenues for synthetic applications and provided deeper insights into the fundamental nature of ring strain in organic molecules.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in modern organic chemistry due to its unique structural features and versatile reactivity profile. The compound serves as a crucial reactant in the preparation of alternating copolymers through ring-opening metathesis polymerization, a transformation that has revolutionized polymer chemistry and materials science. This application demonstrates the compound's ability to participate in sophisticated chemical transformations that leverage the inherent strain energy of the cyclobutane ring system.

Ring-opening metathesis polymerization has emerged as one of the most prevalent technologies derived from transition-metal-based olefin metathesis, finding widespread implementation in both academic and industrial settings with applications spanning drug delivery, biomedical engineering, photovoltaics, and the production of structural and engineering materials. The role of this compound derivatives in these processes highlights the compound's significance as a building block for advanced materials with tailored properties.

The compound's structural complexity, arising from the combination of a highly strained four-membered ring with both electron-donating methyl and electron-withdrawing carboxylic acid substituents, creates a unique electronic environment that influences its chemical behavior. This combination of structural features enables the compound to participate in diverse chemical transformations while maintaining sufficient stability for practical synthetic applications. Recent developments in metal-free ring-opening metathesis polymerization have further expanded the utility of such compounds, demonstrating that radical cations generated through vinyl ether oxidation can initiate polymerization processes that yield materials with microstructures essentially identical to those obtained through traditional metal-mediated approaches.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming cyclic carboxylic acids with substituents. The compound is formally designated as 3-methylcyclobutane-1-carboxylic acid, indicating the presence of a methyl group at the 3-position and a carboxylic acid functional group at the 1-position of the cyclobutane ring. Alternative nomenclature systems recognize the compound as cyclobutanecarboxylic acid, 3-methyl-, emphasizing the carboxylic acid as the principal functional group with the methyl substituent specified secondarily.

The compound exists in stereoisomeric forms, specifically cis and trans configurations, which arise from the relative spatial arrangement of the methyl and carboxylic acid substituents around the cyclobutane ring. The cis isomer, designated as cis-3-methylcyclobutanecarboxylic acid, has received particular attention in chemical databases and synthetic applications. These stereochemical considerations are crucial for understanding the compound's physical properties and chemical behavior, as the different spatial arrangements can significantly influence molecular interactions and reactivity patterns.

From a classification perspective, this compound belongs to the broader category of cycloalkane carboxylic acids, specifically those containing four-membered rings. The compound can be further categorized as a substituted cyclobutane derivative, reflecting the presence of both alkyl and carboxyl substituents on the ring framework. The Chemical Abstracts Service has assigned the compound the registry number 57252-83-2, providing a unique identifier for database searches and regulatory documentation.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Identifiers and Database Information

The systematic classification of this compound within chemical taxonomy systems reflects its multifaceted nature as both a cyclic hydrocarbon derivative and a carboxylic acid functional group carrier. This dual character influences its placement in various chemical classification schemes and determines its inclusion in different categories of chemical databases and regulatory frameworks. The compound's unique combination of structural features positions it at the intersection of several important areas of organic chemistry, including strained ring chemistry, carboxylic acid chemistry, and polymer science applications.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHOVJKNATDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205862 | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57252-83-2 | |

| Record name | 3-Methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

3-Methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Polymers : One of the primary applications of 3-Methylcyclobutanecarboxylic acid is as a reactant in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP). This method allows for the creation of complex polymer structures with tailored properties, making it valuable in materials science .

Reactivity : The compound can undergo several chemical transformations:

- Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide, it can be converted into corresponding carboxylic acids.

- Reduction : Reduction to alcohols can be achieved with lithium aluminum hydride.

- Substitution Reactions : It can also participate in nucleophilic substitution reactions under appropriate conditions.

Biology

Research indicates that this compound and its analogs may modulate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are crucial in regulating metabolism and inflammation. This suggests potential applications in metabolic disease research.

Medicine

The compound is being investigated for its therapeutic potential. Its unique structure may allow it to act as a building block for drug development, particularly in creating novel bioactive compounds. Ongoing studies explore its efficacy in various biological pathways .

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing a series of alternating copolymers through ROMP. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymer systems. This advancement highlights the compound's utility in developing high-performance materials for industrial applications .

In a biochemical analysis, researchers found that derivatives of this compound could effectively influence cellular pathways related to lipid metabolism. These findings suggest that the compound may have implications for treating conditions such as obesity and diabetes by modulating metabolic responses at the cellular level.

Mecanismo De Acción

The mechanism by which 3-Methylcyclobutanecarboxylic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparación Con Compuestos Similares

3-Methylenecyclobutanecarboxylic acid (CAS: 15760-36-8)

This unsaturated analog features an exocyclic double bond at the 3-position, reducing ring strain compared to the saturated cyclobutane. The double bond enables conjugation with the carboxylic acid group, lowering its boiling point (92°C at 5 Torr) . It serves as a precursor for synthesizing this compound via catalytic hydrogenation .

Methyl 3-chlorocyclobutanecarboxylate (CAS: 15963-46-9)

The chlorine atom at the 3-position introduces electronegativity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. The ester group (methyl) reduces acidity compared to carboxylic acids, making it suitable for applications in polymer chemistry or drug intermediates .

3,3-Dimethylcyclobutanecarboxylic acid (CAS: 32936-76-8)

This structural feature may influence its use in sterically demanding catalytic processes .

1-Methylcyclobutanecarboxylic acid (CAS: 17202-56-1)

Positional isomerism alters the spatial arrangement of the methyl group, affecting ring strain and intermolecular interactions. This compound may exhibit distinct crystallization behavior compared to the 3-methyl derivative .

3-Methoxycyclobutanecarboxylic acid (CAS: 480450-03-1)

The methoxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous or polar organic solvents. This derivative is valuable in pharmaceutical research for probing metabolic pathways .

Actividad Biológica

3-Methylcyclobutanecarboxylic acid (MCBCA) is a cyclic carboxylic acid with the molecular formula . This compound has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of MCBCA, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

MCBCA features a cyclobutane ring with a carboxyl functional group, which contributes to its reactivity and interaction with biological systems. The compound can exist in different stereoisomeric forms, which may influence its biological activity. The rigidity of the cyclobutane structure allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and biochemistry.

Synthesis of this compound

The synthesis of MCBCA can be achieved through various methods, including:

- Cycloaddition Reactions : The cycloaddition of allene to acrylonitrile has been reported as an effective synthesis route, yielding MCBCA in good yields .

- Hydrolysis of Derivatives : MCBCA can also be synthesized by hydrolyzing its amide derivatives under basic conditions .

These synthetic approaches are optimized for yield and purity, allowing for extensive studies on the compound's biological effects.

Enzyme Interaction

MCBCA has been studied for its role as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Research indicates that alpha-substituted carboxylic acids like MCBCA can enhance PPAR activity, potentially offering therapeutic benefits in conditions such as diabetes and obesity .

Case Studies

- PPAR Modulation : A study demonstrated that MCBCA and its analogs could effectively modulate PPAR-α and PPAR-γ activities, suggesting their potential use in managing metabolic disorders. The findings indicated that these compounds could improve insulin sensitivity and lipid profiles in animal models .

- Protein Interaction Studies : Another investigation focused on how conformational rigidity affects protein interactions. MCBCA was used as a conformationally restricted analog to study its binding affinity with various proteins, highlighting the importance of structural properties in biological activity.

The physical-chemical properties of MCBCA include:

| Property | Value |

|---|---|

| Molecular Weight | 130.14 g/mol |

| Boiling Point | 108-109 °C |

| Density | 0.94 g/cm³ |

| Solubility | Soluble in water |

These properties influence the compound's behavior in biological systems and its potential applications.

Q & A

Q. How is 3-Methylcyclobutanecarboxylic acid synthesized in laboratory settings?

A common method involves catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid using palladium-based catalysts (e.g., Pd/C) in methanol under hydrogen gas. After reaction completion, the mixture is filtered, and the solvent is removed under vacuum to isolate the product. Key variables affecting yield include catalyst loading, reaction time, and hydrogen pressure .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclobutane ring structure and methyl substitution. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid). Physical properties such as density (1.105 g/cm³) and boiling point (194°C at 760 mmHg) should be cross-verified using differential scanning calorimetry (DSC) or gas chromatography (GC) .

Q. What safety protocols are essential for handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of vapors or dust, and work in a fume hood. Store the compound in airtight containers at 2–8°C, away from moisture and ignition sources. Spills require neutralization with inert adsorbents and disposal as hazardous waste .

Q. How stable is this compound under varying experimental conditions?

The compound is sensitive to prolonged exposure to air and moisture, which may induce hydrolysis or oxidation. Thermal stability tests (e.g., thermogravimetric analysis) show decomposition above 230°C. For long-term storage, inert atmospheres (e.g., argon) and desiccants are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound’s cyclobutane ring?

Density Functional Theory (DFT) calculations can assess ring strain and bond angles, revealing susceptibility to ring-opening reactions. Compare computed NMR chemical shifts with experimental data to validate models. Studies suggest that methyl substitution increases steric hindrance, influencing regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point variations)?

Calibrate analytical instruments using certified reference standards. Reproduce experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental interference. Cross-validate data across multiple techniques (e.g., GC-MS for purity, X-ray crystallography for structural confirmation) .

Q. How can synthetic routes be optimized to improve yield and scalability?

Screen alternative catalysts (e.g., PtO₂ or Raney nickel) and solvents (e.g., ethanol or THF) to enhance hydrogenation efficiency. Reaction parameters like temperature (25–50°C) and hydrogen pressure (1–5 atm) should be systematically varied. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .

Q. What role does this compound play in designing bioactive intermediates?

Its strained cyclobutane ring serves as a conformationally restricted scaffold in drug discovery. For example, derivatives have been explored as protease inhibitors or enzyme substrates. Toxicity assessments (e.g., Ames test) are critical due to potential health hazards (e.g., organ toxicity) .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Steric hindrance from the methyl group may limit accessibility to catalytic sites in Pd-mediated couplings. Electron-withdrawing effects of the carboxylic acid group can activate specific positions for electrophilic substitution. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What methodologies assess environmental impacts of this compound?

Conduct biodegradation studies using OECD 301 protocols and ecotoxicity assays (e.g., Daphnia magna survival tests). High-performance liquid chromatography (HPLC) paired with mass spectrometry quantifies environmental persistence. Mitigation strategies include developing greener synthetic routes or encapsulation techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.